molecular formula C4H9N B3268669 Azetidine, N-methyl- CAS No. 4923-79-9

Azetidine, N-methyl-

Cat. No.: B3268669
CAS No.: 4923-79-9
M. Wt: 71.12 g/mol
InChI Key: WWYVZTLIFYLZFM-UHFFFAOYSA-N
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Description

Azetidine, N-methyl- is a four-membered nitrogen-containing heterocycle. It is an analogue of cyclobutane and is characterized by its significant ring strain, which drives its unique reactivity. The compound is a derivative of azetidine, where a methyl group is attached to the nitrogen atom. This structural modification imparts distinct chemical properties and reactivity to the molecule.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

    Oxidation: Azetidines can undergo oxidation reactions, often facilitated by metal catalysts.

    Reduction: Reduction of azetidines can lead to the formation of amines.

    Substitution: Azetidines can participate in substitution reactions, where the nitrogen atom can be functionalized with various substituents.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of azetidine, N-methyl- is primarily driven by its ring strain and the presence of the nitrogen atom. The ring strain facilitates various chemical reactions, including ring-opening and functionalization. The nitrogen atom can act as a nucleophile, participating in substitution and addition reactions. The compound’s reactivity is influenced by the electronic and steric effects of the methyl group attached to the nitrogen atom .

Comparison with Similar Compounds

Properties

IUPAC Name

1-methylazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N/c1-5-3-2-4-5/h2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWYVZTLIFYLZFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40197741
Record name Azetidine, N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40197741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

71.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4923-79-9
Record name N-Methylazetidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004923799
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azetidine, N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40197741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-METHYLAZETIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MJK52DVX5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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